molecular formula C24H15F2NO4 B2635452 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 865657-18-7

3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2635452
CAS No.: 865657-18-7
M. Wt: 419.384
InChI Key: KBVAHMXURUQLBW-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that features a benzodioxole moiety, a fluorinated quinoline core, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its fluorinated groups and quinoline core make it a candidate for developing new therapeutic agents .

Medicine

In medicinal chemistry, the compound is investigated for its potential anti-cancer and anti-inflammatory properties. The presence of multiple fluorine atoms can enhance its bioavailability and metabolic stability .

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The benzodioxole moiety can also interact with DNA, potentially leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one lies in its combination of a benzodioxole moiety, a fluorinated quinoline core, and a fluorophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2NO4/c25-16-3-1-2-14(8-16)11-27-12-19(24(29)18-10-17(26)5-6-20(18)27)23(28)15-4-7-21-22(9-15)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVAHMXURUQLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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